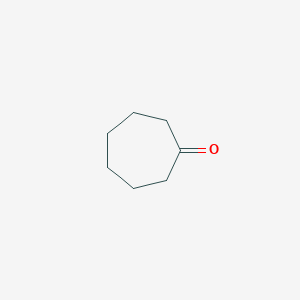

Cycloheptanone

描述

属性

IUPAC Name |

cycloheptanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZMOTZOONQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060113 | |

| Record name | Cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a peppermint odor; [Hawley] | |

| Record name | Cycloheptanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178.5-179.5 @ 760 MM HG | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9508 @ 20 °C/4 °C | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

502-42-1 | |

| Record name | Cycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH80295937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Cycloheptanone serves as a crucial precursor in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of bencyclane, a spasmolytic agent and vasodilator, which is used to treat circulatory disorders . The oxidative cleavage of this compound can yield pimelic acid, a dicarboxylic acid useful in synthesizing fragrances and polymers .

1.2 Anticancer Research

Recent studies have investigated this compound derivatives for their potential anticancer properties. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents . The mechanisms underlying these effects often involve the inhibition of critical pathways associated with cancer cell proliferation and metastasis.

Chemical Synthesis

This compound is utilized as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Formation of Lactones : this compound can undergo reactions to form lactones, which are valuable in synthetic organic chemistry.

- Synthesis of Heterocycles : It serves as a building block for synthesizing complex heterocyclic compounds that exhibit biological activity .

Industrial Applications

3.1 Solvent Properties

Due to its solvent properties, this compound is employed in various industrial applications, including:

- Adhesives and Coatings : It acts as a solvent and additive in adhesives and coatings, enhancing their performance characteristics.

- Nylon Production : this compound derivatives play a role in producing nylon through the synthesis of caprolactam .

3.2 Agrochemicals

this compound is also investigated for its potential use in agrochemicals, particularly in developing herbicides and pesticides due to its reactivity and ability to form various derivatives .

Biological Activities

Research has revealed that this compound exhibits several biological activities:

- Antimicrobial Properties : Some derivatives have shown significant antimicrobial effects against various pathogens.

- Cytotoxicity Against Cancer Cells : Studies indicate that certain this compound derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Study 1: Anticancer Activity

A study explored the synthesis of novel this compound derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the this compound structure enhanced its anticancer activity significantly compared to unmodified compounds .

Case Study 2: Synthesis of Bencyclane

Research detailed the synthetic pathway from this compound to bencyclane, showcasing the efficiency of this route in producing pharmaceutical-grade materials. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity .

作用机制

Cycloheptanone exerts its effects primarily through its reactivity as a ketone. The ketone functional group can participate in various chemical reactions, including reduction, oxidation, and condensation, making it a versatile building block in organic synthesis . In biological systems, its reduction to cycloheptanol by specific microorganisms highlights its role in stereospecific enzymatic reactions .

相似化合物的比较

Comparison with Similar Compounds

Cycloheptanone is structurally and functionally compared to other cyclic ketones, such as cyclopentanone (C₅H₈O), cyclohexanone (C₆H₁₀O), and cyclooctanone (C₈H₁₄O). Key differences arise from ring size, steric effects, and electronic properties.

Structural and Physical Properties

| Property | Cyclopentanone | Cyclohexanone | This compound | Cyclooctanone |

|---|---|---|---|---|

| Ring size | 5-membered | 6-membered | 7-membered | 8-membered |

| Boiling point (°C) | 130–131 | 155–156 | 179 | 195–200 |

| Conversion (ϕ, %)* | 78 | 78 | 50 | N/A |

| Rate constant (k, 10⁻³) | 12.6 | 12.6 | 8.3 | N/A |

*Data from catalytic Baeyer-Villiger oxidation studies using hierarchical hydrotalcite-silica catalysts .

- Ring strain and stability: this compound has moderate ring strain compared to cyclopentanone (high strain) and cyclohexanone (strain-free chair conformation). This impacts reactivity in ring-opening or expansion reactions .

- Volatility: this compound’s higher boiling point than cyclohexanone reflects its larger molecular surface area and weaker intermolecular forces compared to smaller cyclic ketones .

Reactivity and Catalytic Behavior

- Baeyer-Villiger oxidation: this compound shows lower conversion efficiency (ϕ = 50%) compared to cyclohexanone (ϕ = 78%) under identical catalytic conditions due to steric hindrance from its seven-membered ring .

- Schiff base reactions: this compound derivatives (e.g., 2-(arylmethylene)cycloheptanones) exhibit restricted reactivity in multi-component reactions compared to cyclohexanone analogues. For example, Z-conformation preferences in Schiff bases derived from this compound limit further cyclization .

- Dehydrogenation: this compound produces lower yields in zirconium-catalyzed dehydrogenation reactions compared to cyclopentanone, likely due to slower diffusion and steric constraints in larger rings .

Key Research Findings

- PTR-MS differentiation: this compound is distinguishable from aldehydes (e.g., 2-heptenal) via proton-transfer reaction mass spectrometry (PTR-MS) using NO⁺ ions, leveraging its ketone-specific reactivity .

- Microbial studies: this compound constitutes 1.12% of volatile organic compounds in Streptomyces cavourensis SKCMM1, highlighting its niche role in microbial secondary metabolism .

- Derivative synthesis: Functionalized derivatives like 2-[2-(4-methoxyphenyl)-2-oxoethyl]this compound (CAS: 62368-88-1) demonstrate applications in drug intermediates and agrochemicals .

生物活性

Cycloheptanone, a cyclic ketone with the molecular formula C₇H₁₄O, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of the biological activities associated with this compound, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with a ketone functional group. Its structure can be represented as follows:

This compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial effects of this compound derivatives, several compounds demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound A | 32 | Staphylococcus aureus |

| This compound B | 64 | Escherichia coli |

| This compound C | 16 | Bacillus subtilis |

These findings suggest that this compound derivatives could serve as potential candidates for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

A notable study investigated the effects of this compound on prostate cancer cells. The results indicated that this compound significantly reduced cell viability in castration-resistant prostate cancer (CRPC) cell lines, as shown in Table 2.

| Treatment | Cell Viability (%) | Cell Line |

|---|---|---|

| Control | 100 | PC3 |

| This compound (50 µM) | 45 | PC3 |

| This compound (100 µM) | 30 | PC3 |

The study concluded that this compound induces cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Studies have indicated that this compound can modulate oxidative stress pathways and enhance neuronal survival under stress conditions. It has been shown to reduce levels of reactive oxygen species (ROS) in neuronal cells, thereby protecting against oxidative damage.

准备方法

Reaction Mechanism and Conditions

Cycloheptanone is predominantly synthesized via gas-phase pyrolysis of suberic acid esters (e.g., dimethyl suberate) over heterogeneous catalysts. The process involves:

-

Ester Vaporization : Suberic acid esters are evaporated at 150–250°C.

-

Superheating and Mixing : Vapors are mixed with alcoholic or aqueous solvents (e.g., methanol/water) in a superheater.

-

Catalytic Cyclization : The mixture passes through a fixed-bed reactor containing aluminum oxide catalysts doped with zinc oxide (ZnO) or cerium oxide (CeO₂) at 300–600°C.

The reaction proceeds via decarboxylation and cyclization, where ester groups decompose to release CO₂ and methanol, forming the cyclic ketone backbone.

Catalyst Performance

Catalyst composition critically influences yield and selectivity:

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Al₂O₃ + 5% ZnO | 450 | 55 | 78 |

| Al₂O₃ + 3% CeO₂ | 500 | 58 | 82 |

| Al₂O₃ + ZnO/CeO₂ (1:1) | 480 | 60 | 85 |

Data sourced from patent US4788343A.

Zinc and cerium oxides enhance Lewis acidity, promoting dehydration and ring closure. Catalyst deactivation occurs due to carbon deposition, necessitating regeneration via oxidative calcination at 500–600°C.

Esterification and Cyclization of Suberic Acid

Two-Step Esterification-Cyclization

Direct cyclization of suberic acid suffers from low yields (~40%) due to competing polymerization. A two-step strategy improves efficiency:

Solvent and Catalyst Synergy

Biphasic solvent systems (toluene/water) enhance intermediate solubility, suppressing side reactions. For example, a 3:4 toluene/water ratio increases yield to 65% by sequestering reactive intermediates in the organic phase.

Purification and Distillation Techniques

Phase Separation

Crude reaction mixtures are separated into organic (this compound, unreacted esters) and aqueous phases. This compound’s low water solubility (0.5 g/100 mL) facilitates extraction.

Fractional Distillation

A two-stage distillation isolates high-purity this compound:

-

First Stage : Remove low-boiling solvents (methanol, water) at 80–100°C.

-

Second Stage : Distill this compound at 179–181°C (boiling point at 1 atm).

Post-distillation purity exceeds 99%, as confirmed by gas chromatography.

Emerging Catalytic Systems and Innovations

Bimetallic Catalysts

Recent studies propose Pt-Co/C catalysts for liquid-phase hydrogenation of furfural derivatives to cyclic ketones, though these are more relevant to cyclopentanone synthesis. Adapting such systems for suberic acid derivatives remains unexplored.

Zeolite-Based Catalysts

Zeolites (e.g., H-ZSM-5) show promise in analogous cyclopentanone synthesis via adipic acid cyclization. Their application to suberic acid could mitigate coking and improve cyclization selectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Catalytic Pyrolysis | High selectivity, scalable | Catalyst deactivation | 55–60 |

| Esterification-Cyclization | Flexible solvent choices | Multi-step, energy-intensive | 50–65 |

| Direct Cyclization | Single-step | Low yield, polymerization | 40 |

常见问题

Q. What are the best practices for handling and storing cycloheptanone in laboratory settings to minimize flammability risks?

this compound is classified as a flammable liquid (UN1993) with a flash point of 55°C. To mitigate risks:

Q. What key physicochemical properties of this compound are critical for experimental design?

Critical properties include:

- Boiling point : 179–180°C (relevant for distillation/purification).

- Flammability : Class 3 flammable liquid with explosive vapor-air mixtures.

- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into toxic gases. Experimental protocols must account for these properties to ensure safety and reproducibility .

Advanced Research Questions

Q. How does this compound participate in multi-component reactions for heterocyclic compound synthesis?

this compound acts as a ketone donor in reactions with amines and aldehydes. For example, in a three-component reaction with 6-amino-1,3-dimethyluracil and aromatic aldehydes, it forms hexahydrocyclohepta[5,6]pyrido[2,3-d]pyrimidine derivatives. Key steps include:

Q. What analytical challenges arise in distinguishing this compound from structurally similar compounds, and how can they be addressed?

this compound (CHO) shares the same molecular formula as 2-heptenal but differs in functional groups (ketone vs. aldehyde). Differentiation methods include:

Q. How can researchers address contradictions in toxicological data for this compound during risk assessment?

Existing safety data sheets (SDS) lack comprehensive toxicological profiles (e.g., acute toxicity, carcinogenicity). To resolve gaps:

- In vitro assays : Use cell-based models to assess cytotoxicity and mutagenicity.

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints.

- Literature synthesis : Cross-reference fragmented data from regulatory databases (e.g., RTECS, NITE) .

Methodological and Data Analysis Questions

Q. What experimental frameworks are recommended for studying this compound’s reactivity under varying conditions?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates.

- Safety protocols : Implement explosion-proof equipment for high-temperature/pressure conditions .

Q. How should researchers analyze inconsistent data in this compound-related studies (e.g., conflicting reaction yields or spectral interpretations)?

- Systematic review : Aggregate data from peer-reviewed studies to identify trends or outliers.

- Meta-analysis : Statistically evaluate variables (e.g., solvent polarity, catalyst type) affecting reaction outcomes.

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR signal noise, GC retention time drift) .

Regulatory and Safety Compliance

Q. What regulatory standards govern the transport and disposal of this compound in academic research?

- Transport : Classified under UN1993 (flammable liquid), requiring adherence to IATA/IMDG/ADR regulations.

- Disposal : Neutralize waste via approved facilities (e.g., incineration with scrubbing systems for VOC abatement).

- Documentation : Maintain SDS revisions aligned with JIS Z 7253:2019 and local laws (e.g., Japan’s Poisonous and Deleterious Substances Control Law) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。